Strept-omycin
Description
Streptomyces, a genus of Gram-positive Actinobacteria, is the most prolific producer of bioactive natural products, accounting for ~75% of clinically used antibiotics and over two-thirds of known natural antibiotics . These soil-dwelling bacteria synthesize secondary metabolites through diverse biosynthetic pathways, including polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and hybrid systems . Their genetic plasticity enables the production of compounds with antibiotic, antitumor, and immunosuppressant activities, making them indispensable in drug discovery .
Properties
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJYZPVAKXKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N7O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298572 | |
| Record name | Streptomycin, labeled with tritium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32448-21-8 | |
| Record name | Streptomycin, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32448-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptomycin, labeled with tritium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microbial Fermentation: The Biological Foundation of Streptomycin Production
Strain Selection and Inoculum Preparation
The production of streptomycin begins with the selection of high-yielding Streptomyces griseus strains, such as ATCC 12475, which are maintained as spore stocks in soil or agar cultures. Inoculum preparation involves transferring spores to seed tanks containing nutrient-rich media, typically at 28°C, to promote mycelial growth. Submerged culture methods dominate industrial-scale production due to their scalability and consistent aeration.
Fermentation Medium Composition
The Hockenhull medium is widely employed, with its composition optimized for carbon and nitrogen sources (Table 1).
Table 1: Composition of Hockenhull Medium for Streptomycin Production
| Component | Concentration (%) | Function |
|---|---|---|
| Glucose | 2.5 | Primary carbon source |
| Extracted soya meal | 4.0 | Nitrogen and amino acid source |
| Distillers dried soluble | 0.5 | Vitamins and trace elements |
| Sodium chloride | 0.25 | Osmotic balance |
| pH | 7.3–7.5 | Optimal for S. griseus growth |
Fermentation Phases and Kinetics
The fermentation process occurs in three distinct phases:
- Phase 1 (0–24 hours): Rapid mycelial growth consumes soya meal proteins, releasing ammonia and raising pH to 7.5–8.0. Minimal streptomycin is produced.
- Phase 2 (24–120 hours): Glucose and ammonia are metabolized, maintaining pH at 7.6–8.0. Streptomycin synthesis peaks during this phase, driven by secondary metabolism.
- Phase 3 (>120 hours): Nutrient depletion triggers cell lysis, releasing intracellular ammonia and halting antibiotic production.
Optimal conditions include a temperature of 25–30°C, dissolved oxygen >30%, and agitation at 200–300 rpm. Deviations beyond 34°C suppress streptomycin biosynthesis via temperature-dependent promoter regulation (e.g., strB1).
Extraction Methods: Isolation of Streptomycin from Fermentation Broth
Primary Recovery: Filtration and Acidification
Post-fermentation, mycelia are removed by filtration, and the broth is acidified to pH 2.0–3.0 using sulfuric or phosphoric acid, precipitating proteins and polysaccharides. Neutralization to pH 6.0–7.0 follows, preparing the broth for adsorption.
Adsorption-Elution Techniques
Cation Exchange Resins
Weakly acidic carboxylic acid resins (e.g., Amberlite IRC-50) adsorb streptomycin at neutral pH, with elution using 0.1–1.0 N HCl or cyclohexanol. This method achieves >80% recovery but requires sequential columns for deashing and neutralization, increasing operational complexity.
Activated Charcoal
An alternative method adsorbs streptomycin onto 1% (w/v) activated charcoal at pH 6–8, followed by elution with 1.2% phosphoric acid. A second adsorption at pH 7.0 and elution with acidified methanol yields a 65–75% recovery. While cost-effective, charcoal methods risk co-adsorbing pigments, necessitating additional purification.
Table 2: Comparison of Streptomycin Extraction Methods
| Method | Adsorbent | Eluent | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Cation Exchange | IRC-50 resin | 0.5 N HCl | 80–85 | 90–95 |
| Charcoal | Activated carbon | H3PO4/acid methanol | 65–75 | 70–80 |
Purification Strategies: Refining Crude Streptomycin
Solvent Precipitation
Post-elution concentrates are mixed with acetone or amyl acetate (5:1 v/v), precipitating streptomycin as a sulfate salt. Vacuum drying at 60°C yields a powder with 85–90% purity, which is further purified via methanol dissolution and charcoal treatment.
Chromatographic Polishing
High-performance liquid chromatography (HPLC) with C18 columns resolves streptomycin from dihydrostreptomycin, a common byproduct. Mobile phases of 0.1% heptafluorobutyric acid in methanol:water (15:85) achieve baseline separation.
Table 3: MRM Transitions for Streptomycin Detection via LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|---|
| Streptomycin | 582.3 | 263.4, 246.2 |
| Dihydrostreptomycin | 584.3 | 263.1, 246.2 |
Optimization Challenges and Genetic Regulation
Temperature Sensitivity
S. griseus ceases streptomycin production above 34°C due to transcriptional repression of str genes. Fusion studies with strB1 promoters linked to reporter genes (aph, xyIE) confirm temperature-dependent expression, with a 50% reduction at 37°C.
Genetic and Metabolic Engineering
The str cluster encodes enzymes for streptidine and streptose biosynthesis, regulated by the activator StrR. Overexpression of strR in engineered strains enhances titers by 20–30%, while CRISPR-Cas9-mediated knockout of competing pathways (e.g., siderophores) redirects metabolic flux toward streptomycin.
Analytical Validation and Quality Control
Quantitative analysis via LC-MS/MS using a SCIEX Triple Quad™ 3500 system achieves a limit of detection (LOD) of 0.25 μg/kg in honey, with linearity (R² > 0.99) across 0.25–20 μg/kg. Matrix-matched recoveries exceed 95%, ensuring compliance with EU regulations.
Chemical Reactions Analysis
Streptomycin undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form dihydrostreptomycin, which has reduced toxicity.
Reduction: Reduction of streptomycin can lead to the formation of different derivatives with varying biological activities.
Substitution: Streptomycin can undergo substitution reactions, particularly at the amino groups, to form derivatives with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include dihydrostreptomycin and various substituted derivatives.
Scientific Research Applications
Streptomycin is an antibiotic medication with a range of applications in treating bacterial infections, acting as a pesticide, and in scientific research .
Medical Applications
Streptomycin is used to treat several bacterial infections:
- Tuberculosis: It is often used with other antibiotics like isoniazid, rifampicin, and pyrazinamide for active tuberculosis . It is typically not the first-line treatment, except in areas where more expensive treatments are not feasible or in cases of resistance to other drugs . Clinical investigations have shown its effectiveness in treating a limited number of infections .
- Plague: Streptomycin has been historically used as a first-line treatment for plague caused by Yersinia pestis, and is still approved for this purpose by the US Food and Drug Administration .
- Tularemia: Streptomycin has been used to treat tularemia infections .
- Infective Endocarditis: Streptomycin can treat endocarditis, specifically infections of the endocardium caused by enterococcus, particularly when the organism is not sensitive to gentamicin .
- Veterinary Medicine: It serves as a first-line antibiotic against gram-negative bacteria in large animals like horses, cattle, and sheep, and is often combined with procaine penicillin for intramuscular injection .
Streptomycin is traditionally administered intramuscularly, but in some regions, it can also be given intravenously .
The Medical Research Council (MRC) conducted a trial in which the results showed streptomycin was helpful in treating pulmonary tuberculosis . During the first six months, there were fewer deaths among patients treated with streptomycin compared to those treated with bed rest alone .
Pesticide Use
Streptomycin is also used as a pesticide to control bacterial diseases in fruit, vegetables, seed, and ornamental crops . It is notably used to manage fire blight on apple and pear trees . The extensive use of streptomycin can lead to the development of resistant strains of bacteria . Streptomycin has the potential to control cyanobacterial blooms in ornamental ponds and aquaria .
Scientific Research Applications
Streptomycin is utilized in cell culture to prevent bacterial infection, often in combination with penicillin . In protein purification, streptomycin sulfate is added to biological extracts to remove nucleic acids and ribonuclear proteins by binding to ribosomes and precipitating them out of solution .
Considerations
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis of Key Streptomyces-Derived Antibiotics
Glycopeptide Antibiotics: Bleomycin, Tallysomycin, and Zorbamycin
These structurally related glycopeptides share a core scaffold but differ in peripheral modifications, influencing their bioactivity and target specificity.
Key Findings :
Nucleoside-Peptide Antibiotics: Uridyl Peptides
Uridyl peptides (e.g., pacidamycin, mureidomycin) target MraY, a translocase in bacterial cell wall synthesis, offering low toxicity and specificity against Pseudomonas aeruginosa .
Key Findings :
Data Tables: Structural and Functional Comparison
Research Findings and Implications
Biosynthetic Flexibility: Minor genetic variations in BGCs (e.g., cpp cluster in Streptomyces cacaoi) enable the production of distinct compounds like BE-18257 and pentaminomycins from a single cluster .
Evolutionary Adaptations : Horizontal gene transfer and enzyme promiscuity allow Streptomyces to generate structural analogs (e.g., glycopeptides with varied sugar moieties) .
Target Specificity : Compounds like uridyl peptides avoid cross-resistance by targeting underutilized pathways (e.g., MraY) .
Biological Activity
Streptomycin, an aminoglycoside antibiotic discovered in 1943, is primarily used to treat infections caused by Mycobacterium tuberculosis and other bacterial pathogens. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and subsequent inhibition of protein synthesis. This article delves into the biological activity of streptomycin, highlighting its efficacy, mechanisms, resistance patterns, and case studies.
Streptomycin exerts its antibacterial effects by binding to the 16S rRNA component of the 30S ribosomal subunit. This binding causes a distortion in the ribosomal structure, leading to incorrect translation of mRNA into proteins. The result is the production of dysfunctional proteins that ultimately disrupt bacterial growth and reproduction .
Key Interactions
- Ribosomal Binding : Streptomycin's affinity for the ribosome is critical; it alters the decoding site structure, which enhances misreading of the genetic code. This misreading can lead to the synthesis of nonfunctional or toxic proteins .
- Bactericidal Activity : It has been shown to have potent bactericidal activity against M. tuberculosis, especially during the initial phases of treatment .
Efficacy in Tuberculosis Treatment
Streptomycin was pivotal in the treatment of pulmonary tuberculosis. A landmark randomized trial demonstrated that patients receiving streptomycin showed significantly improved outcomes compared to those receiving only bed rest. In the first six months, mortality was notably lower in the streptomycin group (4 deaths among 55 patients) compared to the control group (15 deaths among 52 patients) .
Table 1: Clinical Trial Outcomes
| Treatment Group | Number of Patients | Deaths in First 6 Months | Radiological Improvement |
|---|---|---|---|
| Streptomycin | 55 | 4 | Significant |
| Control (Bed Rest) | 52 | 15 | Less marked |
Resistance Development
Despite its effectiveness, resistance to streptomycin can develop, particularly when used as monotherapy. A study involving guinea pigs indicated that while streptomycin initially reduced bacterial counts significantly, resistance emerged after prolonged use. The frequency of resistant mutants did not increase substantially during treatment, suggesting that persistence rather than direct selection may play a role in reduced efficacy over time .
Cochlear Toxicity Case Report
A notable case report highlighted significant cochlear toxicity associated with prolonged streptomycin use in tuberculosis patients. The study found persistent high-frequency hearing loss among subjects receiving long-term treatment, emphasizing the need for monitoring and potential dose adjustments during therapy .
Computational Studies on Plant Interactions
Recent research has explored streptomycin's effects beyond human medicine, investigating its impact on plant biology. A study on Brassica napus revealed that streptomycin inhibits germination by interacting with specific proteins involved in plant growth regulation. This suggests potential applications and implications for agricultural practices .
Q & A
Q. What experimental protocols are recommended for assessing Streptomycin’s minimum inhibitory concentration (MIC) in Mycobacterium tuberculosis isolates?
Q. How can researchers mitigate Streptomycin’s nephrotoxicity in in vivo models while maintaining therapeutic efficacy?
Q. What statistical approaches are appropriate for analyzing Streptomycin resistance trends in longitudinal surveillance data?
- Methodological Answer : Apply multilevel logistic regression to account for clustering by geographic region. Use Cochran-Armitage trend tests for temporal analysis. Adjust for confounding variables like prior antibiotic exposure .
Advanced Research Questions
Q. How can contradictory data on Streptomycin’s synergy with β-lactams in Gram-negative infections be resolved?
Q. What framework should guide the design of a meta-analysis evaluating Streptomycin’s efficacy in multidrug-resistant tuberculosis (MDR-TB) trials?
- Methodological Answer : Follow PICOT (Population: MDR-TB patients; Intervention: Streptomycin-containing regimens; Comparison: Regimens without aminoglycosides; Outcome: Sputum conversion; Time: 6–12 months). Exclude non-randomized studies to minimize bias. Use GRADE criteria to assess evidence quality .
Q. How can genome-wide association studies (GWAS) identify novel genetic determinants of Streptomycin resistance in Pseudomonas aeruginosa?
Q. What ethical considerations arise when designing a clinical trial testing Streptomycin in pediatric tuberculosis?
- Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify pediatric inclusion via preclinical ototoxicity models. Implement DSMB oversight and adaptive trial designs to minimize risk .
Methodological Frameworks for Streptomycin Research
Addressing Data Contradictions
Q. How should researchers reconcile disparities in Streptomycin’s ototoxicity rates across observational studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
